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Compound of Interest

Compound Name: Bodipy FL C5

Cat. No.: B15556581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BODIPY FL C5, a green fluorescent fatty acid analog, has emerged as a versatile tool in

neuroscience research. Its intrinsic fluorescence and lipid-like properties allow for the

visualization and tracking of key cellular components and processes within the nervous system.

This document provides detailed application notes and experimental protocols for the use of

BODIPY FL C5 and its derivatives in studying neuronal cell biology, including lipid metabolism,

intercellular communication, and subcellular organelle dynamics.

Application Notes
BODIPY FL C5 is a valuable probe for several key areas of neuroscience research:

Tracing Fatty Acid Metabolism and Transport: As a fluorescent analog of a saturated fatty

acid, BODIPY FL C5 can be used to monitor the uptake, trafficking, and metabolism of fatty

acids in neurons and glial cells. This is crucial for understanding the roles of lipids in

neuronal energy metabolism, membrane synthesis, and signaling.

Investigating Neuron-Glia Interactions: The metabolic coupling between neurons and glial

cells, particularly astrocytes, is fundamental for brain homeostasis. BODIPY FL C5 can be

employed to study the transfer of lipids from neurons to astrocytes, a process vital for

protecting neurons from lipid-induced toxicity during periods of high activity.[1][2][3]
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Visualizing Subcellular Organelles: When conjugated to specific lipid moieties, such as

ceramide, BODIPY FL C5 serves as a specific marker for organelles like the Golgi

apparatus.[4][5] This allows for the study of organelle morphology, trafficking, and function in

neuronal cells.

Labeling and Characterizing Lipid Rafts: Lipid rafts are specialized membrane microdomains

enriched in cholesterol and sphingolipids that play a critical role in neuronal signaling.

BODIPY FL C5 conjugated to ganglioside GM1 can be used to visualize these rafts,

providing insights into their distribution and dynamics in neuronal membranes.[6]

Studying Neuroinflammation: Lipid droplet accumulation in microglia is a hallmark of

neuroinflammation. BODIPY dyes can be used to stain these lipid droplets, enabling the

quantification and characterization of microglial activation in various neuropathological

conditions.[7]

Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of BODIPY FL C5 and

its derivatives in neuroscience research.

Property Value Reference

Excitation Wavelength (Ex) ~505 nm [4]

Emission Wavelength (Em) ~512 nm [4]

Molar Extinction Coefficient 87,000 cm⁻¹M⁻¹

Quantum Yield High

Solvent DMSO (for stock solution) [4]

Table 1: Spectroscopic Properties of BODIPY FL C5
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Application Cell Type
Concentrati
on

Incubation
Time

Temperatur
e

Reference

Golgi

Staining

(BODIPY FL

C5-

Ceramide)

Cultured

Cells
1-10 µM 20-30 min Room Temp [4]

Lipid Raft

Staining

(BODIPY FL

C5-GM1)

Mouse

LSECs

(adaptable for

neurons)

Not specified Not specified Not specified [6]

Microglia

Lipid Droplet

Staining

Mouse Brain

Tissue

1:25 in

DMSO
30 min Room Temp [7]

Neuron-Glia

Lipid Transfer

(BODIPY

C12)

Primary

Neurons/Glia
Not specified

4 hours (co-

culture)
37°C [1]

Table 2: Typical Staining Conditions

Experimental Protocols
Protocol 1: Staining Lipid Droplets in Microglia in Mouse
Brain Tissue
This protocol is adapted from a method for assessing and quantifying lipid droplet-

accumulating microglia (LDAM) in fixed mouse brain tissue.[7]

Materials:

Fixed mouse brain sections (4% PFA)

Phosphate-buffered saline (PBS), 0.1 M
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BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

DMSO

Hydrophobic barrier pen

Antifade mounting medium

Optional: Primary antibodies for microglia markers (e.g., anti-Iba1, anti-CD68) and

corresponding secondary antibodies.

Blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS)

Procedure:

Mount fixed brain sections on slides.

If performing immunostaining for microglial markers, proceed with standard

immunohistochemistry protocols for blocking and primary antibody incubation.

Draw a hydrophobic barrier around the sections.

Wash the sections three times for 10 minutes each in 0.1 M PBS at room temperature.

Prepare the BODIPY staining solution by diluting the stock solution 1:25 in DMSO.

Incubate the sections in the BODIPY staining solution for 30 minutes at room temperature,

protected from light.

Wash the sections three times for 10 minutes each in 0.1 M PBS at room temperature,

protected from light.

If secondary antibodies are required for immunostaining, incubate with the appropriate

secondary antibodies according to the manufacturer's protocol.

Mount the sections with antifade mounting media.
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Image the sections using a fluorescence microscope with appropriate filter sets for BODIPY

(green fluorescence) and any other fluorescent markers.

Expected Results:

Lipid droplets within microglia will appear as bright green fluorescent puncta. Co-localization

with microglial markers like Iba1 can confirm the identity of the cells containing the lipid

droplets.

Protocol 2: Visualizing Lipid Rafts in Neuronal
Membranes using BODIPY FL C5-Ganglioside GM1
This protocol is based on the use of BODIPY FL C5-ganglioside GM1 to visualize lipid rafts

and can be adapted for cultured neurons.[6]

Materials:

Cultured neurons on coverslips

BODIPY FL C5-ganglioside GM1

Cell culture medium

PBS or other suitable buffer

Fluorescence microscope

Procedure:

Culture neurons on coverslips to the desired confluency.

Prepare a working solution of BODIPY FL C5-ganglioside GM1 in cell culture medium. The

optimal concentration should be determined empirically but can start in the low micromolar

range.

Remove the culture medium from the coverslips and replace it with the BODIPY FL C5-

ganglioside GM1 working solution.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b15556581?utm_src=pdf-body
https://www.benchchem.com/product/b15556581?utm_src=pdf-body
https://www.researchgate.net/figure/Bodipy-FL-C5-ganglioside-GM1-visualizes-lipid-rafts-and-fenestrations-A-Diffraction_fig5_334328715
https://www.benchchem.com/product/b15556581?utm_src=pdf-body
https://www.benchchem.com/product/b15556581?utm_src=pdf-body
https://www.benchchem.com/product/b15556581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the cells for a sufficient time to allow the probe to incorporate into the plasma

membrane. This time may need to be optimized (e.g., 10-30 minutes).

Wash the cells gently with fresh, pre-warmed culture medium or PBS to remove

unincorporated probe.

Mount the coverslips for live-cell imaging or proceed with fixation if required for subsequent

analysis.

Image the cells using a fluorescence microscope with a filter set appropriate for BODIPY FL

(green fluorescence). Super-resolution microscopy techniques like dSTORM can provide

enhanced visualization of lipid raft nanostructure.[6]

Expected Results:

Lipid rafts will appear as distinct, punctate, or clustered regions of green fluorescence on the

neuronal plasma membrane.

Protocol 3: Investigating Neuron-to-Astrocyte Fatty Acid
Transfer
This protocol is adapted from a study on intercellular lipid transport using a fluorescently

labeled fatty acid analog in a neuron-glia co-culture system.[1] While the original study used

BODIPY 558/568 C12, the principles can be applied to BODIPY FL C5.

Materials:

Primary cultured neurons and astrocytes on separate coverslips

BODIPY FL C5

Neuron and glia culture media

Dental wax

Fixative (e.g., 4% paraformaldehyde)

Optional: Lipid droplet stain (e.g., BODIPY 493/503)
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Procedure:

Culture primary neurons and astrocytes on separate glass coverslips.

Load the neurons with BODIPY FL C5 by incubating them in neuron medium containing the

fluorescent fatty acid. The concentration and incubation time should be optimized to achieve

sufficient labeling without causing toxicity.

Create a "sandwich" co-culture by placing the neuron-containing coverslip face-down onto

the astrocyte-containing coverslip, separated by small dental wax spacers to prevent direct

cell contact.

Incubate the sandwich co-culture for a desired period (e.g., 4 hours) at 37°C to allow for fatty

acid transfer.

Carefully separate the coverslips.

Fix the astrocyte-containing coverslips with 4% paraformaldehyde.

Optionally, stain the fixed astrocytes for lipid droplets using a dye like BODIPY 493/503.

Mount the coverslips and image using a fluorescence microscope.

Expected Results:

The appearance of green fluorescence from BODIPY FL C5 within the astrocytes indicates the

transfer of the fatty acid from the neurons. Co-localization with a lipid droplet stain would

suggest that the transferred fatty acids are stored in astrocytic lipid droplets.
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Caption: Neuron-Astrocyte Metabolic Coupling Pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b15556581?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Microglia Markers (e.g., Iba1)

Wash with PBS
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Caption: Experimental Workflow for Staining Microglial Lipid Droplets.
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Start: Cultured Neurons
on Coverslips

Prepare BODIPY FL C5-GM1
Working Solution

Incubate Cells with Probe
(e.g., 10-30 min)

Wash to Remove
Unincorporated Probe
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Caption: Workflow for Visualizing Neuronal Lipid Rafts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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